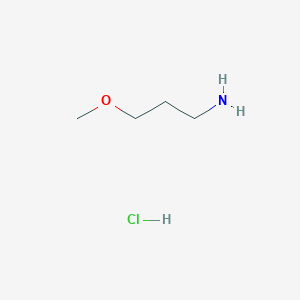
2-(2,6-Dichlorophenoxy)propanamide
Descripción general
Descripción
“2-(2,6-Dichlorophenoxy)propanamide” is an organic compound with the chemical formula C9H10Cl2NO2 . It is a colorless or slightly yellow crystal with a distinct phenyl ring odor . It is a stable solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It is an amide compound of an organic acid .
Synthesis Analysis
The synthesis of “2-(2,6-Dichlorophenoxy)propanamide” is usually carried out through a phenoxylation reaction . The specific steps involve reacting 2,6-dichlorophenol with propionyl chloride to produce 2-(2,6-dichlorophenoxy)propionyl chloride, which then reacts with ammonia to yield 2-(2,6-dichlorophenoxy)propanamide .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dichlorophenoxy)propanamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 234.08 .
Chemical Reactions Analysis
“2-(2,6-Dichlorophenoxy)propanamide” is a stable solid . It is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It is an amide compound of an organic acid .
Physical And Chemical Properties Analysis
“2-(2,6-Dichlorophenoxy)propanamide” is a colorless or slightly yellow crystal with a distinct phenyl ring odor . It is a stable solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . The density is 1.364 .
Aplicaciones Científicas De Investigación
Herbicidal Activity : The compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found effective as a herbicide. This indicates a potential application of similar compounds in agricultural weed control (Liu et al., 2008).
Nonlinear Optical Materials : N-(2-Chlorophenyl)-(1-Propanamide), a related compound, was synthesized and characterized for its potential as an organic electro-optic and non-linear optical material. It showed promising properties for applications in optics and electronics (Prabhu & Rao, 2000), (Prabhu et al., 2001).
Antinociceptive Activity : The synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives showed varying levels of antinociceptive activity, indicating potential medical applications for pain relief (Önkol et al., 2004).
Crystal Growth and Characterization : Studies on the growth and characterization of single crystals of N-(2-Chlorophenyl)-(1-Propanamide) revealed its physical properties, suggesting applications in materials science and engineering (Srinivasan et al., 2006).
Environmental Impacts : Research on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka highlighted the environmental impact of such compounds, particularly concerning the accumulation in edible plants and potential health risks (Perera et al., 1999).
Spontaneous Resolution in Aryl Glycerol Ethers : A study on 3-(2,6-dichlorophenoxy)propane-1,2-diol provided insights into the spontaneous resolution of aryl glycerol ethers, which is relevant for understanding and controlling stereoselectivity in organic synthesis (Bredikhina et al., 2016).
Photocatalysed Degradation of Anilides : The TiO2 catalysed degradation of N-(3,4-dichlorophenyl)propanamide was studied, revealing insights into the environmental breakdown of such compounds and their potential environmental impacts (Sturini et al., 1997).
Safety And Hazards
During the use and storage of “2-(2,6-Dichlorophenoxy)propanamide”, care should be taken to prevent skin contact, inhalation of gas, or ingestion . Contact with this substance may cause skin irritation and eye irritation . It is recommended to wear appropriate protective gloves, protective glasses, and a protective mask when operating . After use, the correct disposal method should be noted to avoid environmental pollution .
Direcciones Futuras
“2-(2,6-Dichlorophenoxy)propanamide” is primarily used as a pesticide and belongs to the class of phenoxy herbicides . It can affect the growth and development of target plants, thereby playing a role in weed control . In addition, it is also used as an intermediate for insecticides and fungicides . The future directions of this compound could involve further exploration of its uses in these areas.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQWFJJUHDPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524945 | |
| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenoxy)propanamide | |
CAS RN |
344411-67-2 | |
| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)








![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)